molecular formula C14H23ClN2OS B13744041 2-(2-(Diethylamino)ethyl)thioacetanilide hydrochloride CAS No. 101670-51-3

2-(2-(Diethylamino)ethyl)thioacetanilide hydrochloride

Cat. No.: B13744041
CAS No.: 101670-51-3
M. Wt: 302.9 g/mol
InChI Key: HHJPHBLSCJAHTA-UHFFFAOYSA-N
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Description

2-(2-(Diethylamino)ethyl)thioacetanilide hydrochloride is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a diethylamino group and a thioacetanilide moiety, making it a valuable reagent in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Diethylamino)ethyl)thioacetanilide hydrochloride typically involves the reaction of 2-(diethylamino)ethanethiol with an appropriate acetanilide derivative. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-(Diethylamino)ethyl)thioacetanilide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Scientific Research Applications

2-(2-(Diethylamino)ethyl)thioacetanilide hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-(Diethylamino)ethyl)thioacetanilide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The diethylamino group can form hydrogen bonds and electrostatic interactions with target molecules, while the thioacetanilide moiety can participate in covalent bonding and redox reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Diethylamino)ethyl chloride hydrochloride
  • 2-(Diethylamino)ethanethiol
  • 2-Chloro-N,N-diethylethylamine hydrochloride

Uniqueness

2-(2-(Diethylamino)ethyl)thioacetanilide hydrochloride is unique due to its combined diethylamino and thioacetanilide functionalities, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in synthetic chemistry and pharmaceutical research .

Properties

CAS No.

101670-51-3

Molecular Formula

C14H23ClN2OS

Molecular Weight

302.9 g/mol

IUPAC Name

2-(2-anilino-2-oxoethyl)sulfanylethyl-diethylazanium;chloride

InChI

InChI=1S/C14H22N2OS.ClH/c1-3-16(4-2)10-11-18-12-14(17)15-13-8-6-5-7-9-13;/h5-9H,3-4,10-12H2,1-2H3,(H,15,17);1H

InChI Key

HHJPHBLSCJAHTA-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CCSCC(=O)NC1=CC=CC=C1.[Cl-]

Origin of Product

United States

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